propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 1021251-10-4
VCID: VC11978137
InChI: InChI=1S/C25H19N3O4S/c1-2-11-31-24(29)16-7-9-19(10-8-16)27-14-18(13-26)23-28-21(15-33-23)20-12-17-5-3-4-6-22(17)32-25(20)30/h3-10,12,14-15,27H,2,11H2,1H3/b18-14+
SMILES: CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C25H19N3O4S
Molecular Weight: 457.5 g/mol

propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

CAS No.: 1021251-10-4

Cat. No.: VC11978137

Molecular Formula: C25H19N3O4S

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate - 1021251-10-4

Specification

CAS No. 1021251-10-4
Molecular Formula C25H19N3O4S
Molecular Weight 457.5 g/mol
IUPAC Name propyl 4-[[(E)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Standard InChI InChI=1S/C25H19N3O4S/c1-2-11-31-24(29)16-7-9-19(10-8-16)27-14-18(13-26)23-28-21(15-33-23)20-12-17-5-3-4-6-22(17)32-25(20)30/h3-10,12,14-15,27H,2,11H2,1H3/b18-14+
Standard InChI Key OVQJPVIBPSRBKH-NBVRZTHBSA-N
Isomeric SMILES CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
SMILES CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Introduction

Propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex molecular structure that includes a chromenone (coumarin) moiety, a thiazole ring, and a benzoate ester group. These structural elements are commonly associated with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Structural Features and Chemical Composition

The molecular formula of the compound is C23H17N3O4SC_{23}H_{17}N_3O_4S. Below is a breakdown of its key structural components:

ComponentDescription
Chromenone (Coumarin)A bicyclic structure with known antioxidant and enzyme-inhibiting properties.
Thiazole RingA sulfur-containing heterocycle often found in bioactive molecules.
Benzoate EsterA propyl ester derivative contributing to the compound's lipophilicity.
Cyano Group (-CN)A polar functional group that enhances binding affinity in molecular docking.

The compound's structure suggests potential interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions combining readily available precursors. A general synthetic route may include:

  • Formation of the Thiazole Ring:

    • Reaction of thiourea with α-halo ketones or aldehydes under basic conditions.

  • Attachment of the Chromenone Moiety:

    • Coupling reactions involving chromenone derivatives and thiazole intermediates.

  • Introduction of the Benzoate Ester:

    • Esterification using propanol and benzoic acid derivatives.

  • Final Functionalization:

    • Incorporation of the cyano group and conjugation with other intermediates to achieve the final product.

Analytical Characterization

To confirm the identity and purity of propyl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentification of hydrogen (1H^{1}H) and carbon (13C^{13}C) environments.
Mass SpectrometryDetermination of molecular weight and fragmentation patterns.
IR SpectroscopyDetection of functional groups (e.g., C=O, C≡N).
UV–Vis SpectroscopyAnalysis of chromophore interactions (e.g., coumarin absorption peaks).

Biological Activities

The compound's structural features suggest it may exhibit several biological activities:

  • Antimicrobial Activity:

    • The thiazole ring is known for disrupting microbial cell processes.

  • Anti-inflammatory Potential:

    • Coumarin derivatives have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Anticancer Properties:

    • The cyano group can enhance binding to cancer-related enzymes through hydrogen bonding.

  • Antioxidant Activity:

    • The chromenone moiety can scavenge free radicals, reducing oxidative stress.

Molecular Docking Studies

Preliminary in silico studies could explore the binding affinity of this compound to biological targets such as enzymes or receptors:

Target Enzyme/ReceptorBinding Affinity (Predicted)Key Interactions
COX or LOXHighHydrogen bonding with active site residues
DNA TopoisomeraseModerateπ-stacking with nucleobases

Future Research Directions

To fully understand the potential applications of this compound, further studies are recommended:

  • In Vitro Assays:

    • Test for antimicrobial, anticancer, and anti-inflammatory effects.

  • Toxicity Evaluation:

    • Assess cytotoxicity against normal cell lines.

  • Pharmacokinetics Studies:

    • Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure–Activity Relationship (SAR):

    • Modify functional groups to optimize biological activity.

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